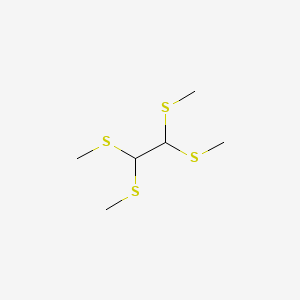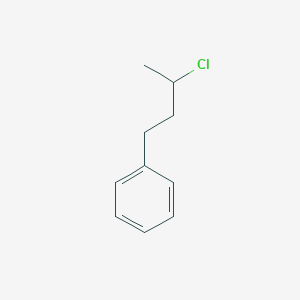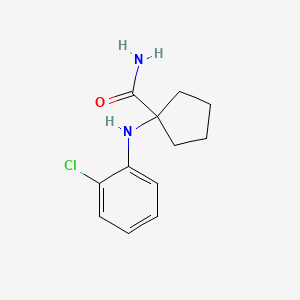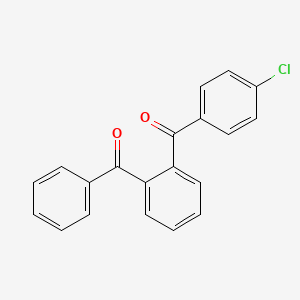
Cobalt--manganese (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt–manganese (1/1) is a compound that combines cobalt and manganese in a 1:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, energy storage, and materials science. The combination of cobalt and manganese results in a material that exhibits enhanced electrochemical and catalytic properties, making it a valuable component in advanced technological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cobalt–manganese (1/1) can be synthesized through various methods, including hydrothermal synthesis, co-precipitation, and sol-gel processes. One common method involves the hydrothermal synthesis, where cobalt and manganese precursors are dissolved in a solvent and subjected to high temperatures and pressures. This process results in the formation of highly crystalline cobalt–manganese oxide .
Industrial Production Methods
In industrial settings, the production of cobalt–manganese (1/1) often involves large-scale hydrothermal synthesis or co-precipitation methods. These methods are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as spray roasting has also been explored for the large-scale production of cobalt–manganese oxides .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt–manganese (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its applications in catalysis and energy storage.
Common Reagents and Conditions
Common reagents used in the reactions involving cobalt–manganese (1/1) include oxygen, hydrogen, and various organic and inorganic compounds. The reaction conditions typically involve high temperatures and pressures, as well as the presence of catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from the reactions of cobalt–manganese (1/1) depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, cobalt–manganese oxides are commonly formed, which are valuable for their catalytic properties .
Wissenschaftliche Forschungsanwendungen
Cobalt–manganese (1/1) has a wide range of scientific research applications:
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of biosensors and bioelectronic devices.
Wirkmechanismus
The mechanism by which cobalt–manganese (1/1) exerts its effects is complex and involves multiple molecular targets and pathways. In catalytic applications, the compound facilitates the transfer of electrons and protons, enhancing the efficiency of the reaction. For example, in the water-gas shift reaction, cobalt–manganese oxide acts as a catalyst by adsorbing water and carbon monoxide, leading to the formation of hydrogen and carbon dioxide through a series of intermediate steps .
Vergleich Mit ähnlichen Verbindungen
Cobalt–manganese (1/1) can be compared with other similar compounds, such as:
Nickel–cobalt–manganese oxides: These compounds are also used in battery applications and exhibit similar electrochemical properties.
Cobalt–iron oxides: These compounds are used in catalysis and magnetic applications.
Manganese–iron oxides: These compounds are primarily used in magnetic and catalytic applications.
Eigenschaften
CAS-Nummer |
12052-33-4 |
|---|---|
Molekularformel |
CoMn |
Molekulargewicht |
113.87124 g/mol |
IUPAC-Name |
cobalt;manganese |
InChI |
InChI=1S/Co.Mn |
InChI-Schlüssel |
MZZUATUOLXMCEY-UHFFFAOYSA-N |
Kanonische SMILES |
[Mn].[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


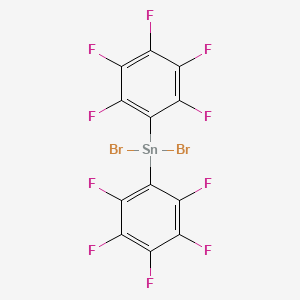
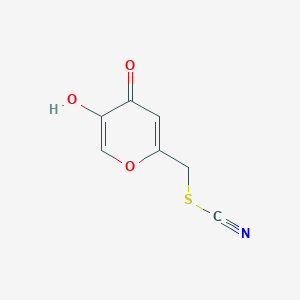
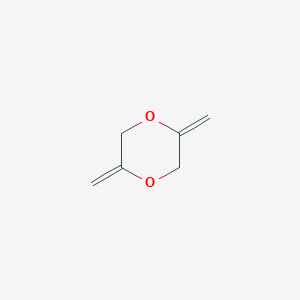
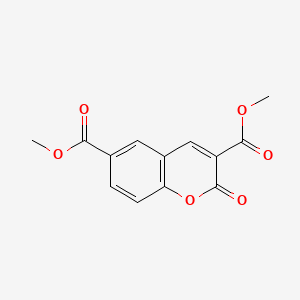
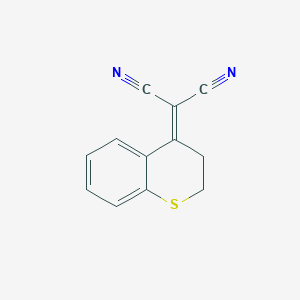
![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione](/img/structure/B14735162.png)
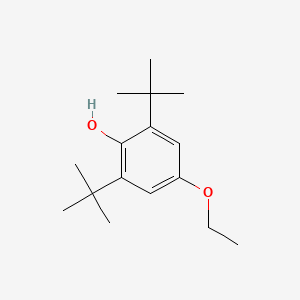
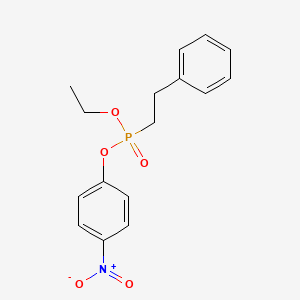
![2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid](/img/structure/B14735193.png)
![1,1'-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14735208.png)
